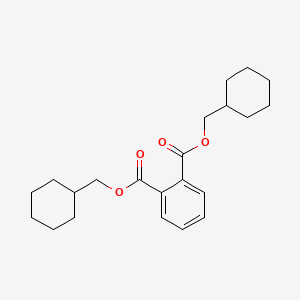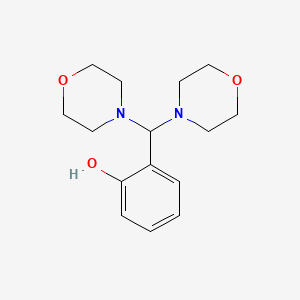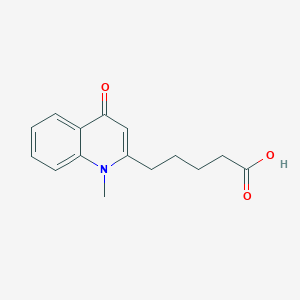
5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid: This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a base.
Introduction of the Methyl Group: The methyl group at the 1-position can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Pentanoic Acid Side Chain: The pentanoic acid side chain can be introduced through a series of reactions, including esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the quinoline core can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline nitrogen, using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Electrophilic reagents such as alkyl halides, in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as DNA gyrase and topoisomerase, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell death in microbial and cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
4-Hydroxyquinoline: A derivative with notable antimicrobial properties.
2-Methylquinoline:
Uniqueness
5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid is unique due to its specific structure, which combines the quinoline core with a pentanoic acid side chain
Eigenschaften
CAS-Nummer |
126590-77-0 |
|---|---|
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
5-(1-methyl-4-oxoquinolin-2-yl)pentanoic acid |
InChI |
InChI=1S/C15H17NO3/c1-16-11(6-2-5-9-15(18)19)10-14(17)12-7-3-4-8-13(12)16/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,18,19) |
InChI-Schlüssel |
PUEVCLWVMOGIAN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)C=C1CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


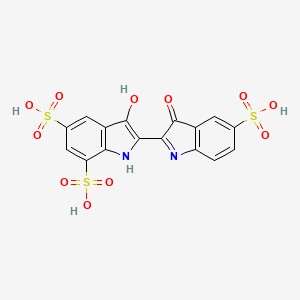
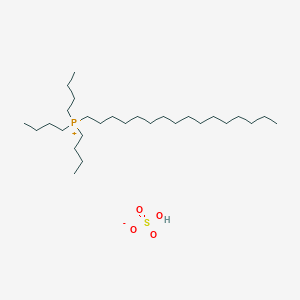
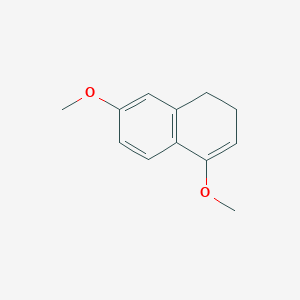
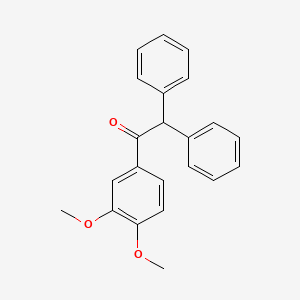
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)
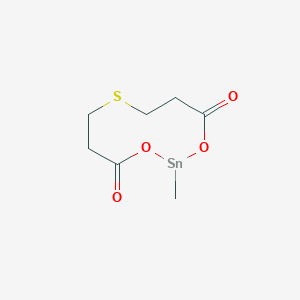
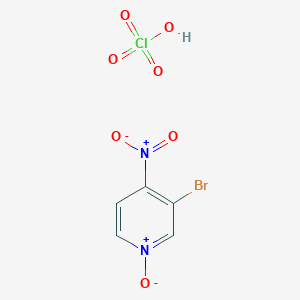
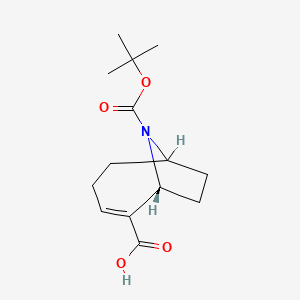
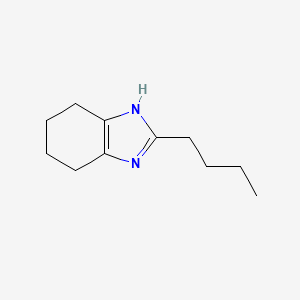
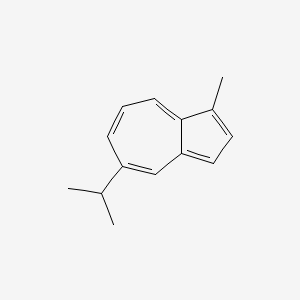
![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
